2-Chlorobenzoyl fluoride
Overview
Description
2-Chlorobenzoyl fluoride is a useful research compound. Its molecular formula is C7H4ClFO and its molecular weight is 158.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 157.9934706 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Fluoride Anion Recognition and Sensing
Fluoride anion recognition is an important area of study due to fluoride's dual nature in various applications, including industrial and dietary uses. However, its role in several human pathologies is also a concern. Researchers have explored different approaches for fluoride binding, particularly in competitive protic solvents and water (Cametti & Rissanen, 2009).
2. Substitution and Cross-Coupling in Organic Chemistry
Benzylic fluorides, including derivatives of 2-Chlorobenzoyl fluoride, are substrates for palladium-catalyzed Tsuji-Trost substitution and cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, with fine-tuning allowing for selective displacement of different substituents (Blessley et al., 2012).
3. Sensing and Complexation in Water Treatment
The sensing and complexation of fluoride, especially in water, are significant due to fluoride's benefits in dental health and its potential adverse effects, like dental fluorosis. This research includes the detection of fluoride in water and its capture, which is a challenging academic endeavor (Wade et al., 2010).
4. Synthesis of Cyanuric Fluoride and Acid Fluorides
Cyanuric fluoride, a key fluorinating agent in organic chemistry, can be synthesized using chlorine fluorine exchange, a process relevant to the preparation of functionalized acid fluorides. This synthesis highlights the utility of fluoride compounds in creating a range of functionalized materials (Gross et al., 2000).
5. Fluoride as a Modulator of Microbial Physiology
Fluoride, including compounds like this compound, plays a role in modulating the metabolism of cariogenic and other bacteria. This research is significant for understanding the antimicrobial effects of fluoride in caries reduction and potential other medical applications (Marquis et al., 2003).
6. Fluorescence Sensing of Fluoride
Studies on Lewis acidic stiborafluorenes demonstrate their use in fluorescence turn-on sensing of fluoride, particularly in water analysis and medical imaging. This research is important for developing sensitive and selective methods for fluoride detection in various contexts (Hirai & Gabbaï, 2014).
Properties
IUPAC Name |
2-chlorobenzoyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISHETKZKBKQJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.